2-(Cyclohexylamino)propan-1-ol, also known as cyclohexylamino-2-propanol, is an organic compound with the molecular formula and a molecular weight of approximately 157.25 g/mol. This compound is classified as an amine and an alcohol due to the presence of both an amine functional group and a hydroxyl group in its structure. It is primarily utilized in various scientific applications, particularly in medicinal chemistry and organic synthesis.
The compound is derived from the combination of cyclohexylamine and propanol, which can be synthesized through various chemical reactions. In terms of classification, 2-(Cyclohexylamino)propan-1-ol falls under the category of secondary amines and alcohols. It is not classified as a controlled substance, making it accessible for research and industrial purposes.
The synthesis of 2-(Cyclohexylamino)propan-1-ol can be achieved through several methods:
The reactions typically require controlled temperatures and specific pH conditions to optimize yield and purity. The use of solvents such as ethanol or methanol may also facilitate the reaction process.
2-(Cyclohexylamino)propan-1-ol can participate in various chemical reactions:
These reactions often require specific reagents and conditions, such as acidic or basic catalysts, to enhance reaction rates and yields.
The mechanism of action for 2-(Cyclohexylamino)propan-1-ol primarily involves its interaction with biological systems, particularly its role as a potential pharmacological agent. It may act on neurotransmitter systems due to its amine structure, influencing pathways related to mood regulation or pain perception.
Research indicates that compounds with similar structures may exhibit activity at serotonin or norepinephrine receptors, suggesting potential therapeutic applications in treating depression or anxiety disorders.
2-(Cyclohexylamino)propan-1-ol has several scientific uses:
The asymmetric reduction of prochiral ketone precursors represents a cornerstone in the stereoselective synthesis of 2-(cyclohexylamino)propan-1-ol. Carbonyl reductases have emerged as powerful biocatalysts for this transformation, exhibiting exceptional enantioselectivity (>99% ee) under mild reaction conditions. Engineered variants of Rhodococcus erythropolis carbonyl reductase (ReCR), particularly the Y54F mutant, demonstrate enhanced catalytic efficiency toward amino ketone substrates. This mutant exhibits a kcat/Km value of 49.17 s⁻¹mM⁻¹ – a 1.4-fold improvement over wild-type enzymes – enabling efficient transformation at industrially relevant substrate concentrations up to 1.5 M [4].
Solvent engineering significantly impacts biocatalytic performance. Biphasic systems incorporating water-immiscible solvents like (R/S)-2-octanol simultaneously address substrate solubility limitations and product inhibition. These systems enable high substrate loadings while maintaining enzyme stability, with ReCR retaining >85% activity after 3.5 hours in 40% (v/v) 2-octanol mixtures. The solvent's dual role as co-substrate for cofactor regeneration (NAD+ → NADH) further enhances process efficiency through simultaneous substrate reduction and cofactor recycling [2] [4].
Table 1: Performance of Engineered Carbonyl Reductases in Prochiral Ketone Reduction
Enzyme Variant | Substrate Concentration | kcat/Km (s⁻¹mM⁻¹) | ee (%) | Organic Solvent Tolerance |
---|---|---|---|---|
ReCR Wild-Type | 1.0 M | 35.98 | >99 | Moderate (20% 2-propanol) |
ReCR Y54F | 1.5 M | 49.17 | >99 | High (40% 2-octanol) |
KR-110 | 0.5 M | 28.5* | >99 | Low (<10% 2-propanol) |
*Estimated from reported activity data [4]
Microbial whole-cell biocatalysts offer self-sufficient cofactor regeneration systems that bypass expensive external cofactor addition. Escherichia coli cells overexpressing ReCR Y54F efficiently convert N-protected amino ketones to chiral amino alcohols with 95.92% yield in 12 hours. This system utilizes endogenous cofactors and regeneration pathways, significantly improving process economics compared to isolated enzyme systems [4].
Genetic engineering enables the creation of tailored microbial biocatalysts through:
Saccharomyces cerevisiae reductases coupled with glucose dehydrogenase achieve near-quantitative conversions but generate acidic byproducts requiring pH control. Alternatively, 2-propanol-coupled systems using thermostable reductases eliminate pH adjustment needs but face enzyme inhibition challenges at concentrations above 15% (v/v). Protein engineering through directed evolution has yielded reductase variants with enhanced solvent resistance, enabling efficient biotransformations in 20-30% (v/v) 2-propanol [2].
Table 2: Whole-Cell Biocatalyst Systems for Stereoselective Synthesis
Biocatalyst System | Cofactor Regeneration Method | Max. Substrate Conc. | Reaction Time | Yield |
---|---|---|---|---|
E. coli/ReCR Y54F | (R/S)-2-octanol oxidation | 1.5 M | 12 h | 95.92% |
S. cerevisiae/YDR541C | Glucose/GDH | 0.8 M | 24 h | 98% |
Engineered P. pastoris | 2-Propanol oxidation | 1.0 M | 18 h | 97% |
The Soai reaction exemplifies asymmetric autocatalysis where chiral products direct their own enantioselective formation. This phenomenon enables spontaneous symmetry breaking in propargyl alcohol systems structurally related to 2-(cyclohexylamino)propan-1-ol precursors. When chiral amino alcohols serve as initiators in zinc-catalyzed alkyne additions, they induce enantiomeric excess amplification through a network of autocatalytic cycles [5].
Key features of autocatalytic systems relevant to amino alcohol synthesis include:
These principles enable the synthesis of enantioenriched propagylamine intermediates that undergo stereospecific reduction to target amino alcohols. The autocatalytic approach provides a unique route to high enantiomeric purity without external chiral inductors, though reaction engineering challenges remain in scaling continuous amplification systems [5].
One-pot reductive amination integrates carbonyl reduction with C-N bond formation, directly converting 3-hydroxypropanal derivatives with cyclohexylamine to 2-(cyclohexylamino)propan-1-ol. Immobilization technologies critically enable this approach by stabilizing biocatalysts against inhibitory reactants. Protein-coated micro-crystals (PCMCs) provide exceptional stabilization, with enzyme activities 3-5 times higher than conventionally immobilized preparations in anhydrous media [7].
Co-immobilized transaminase-reductase systems on PCMCs facilitate continuous cascade reactions. The spatial organization of these enzyme pairs minimizes diffusion limitations while maintaining cofactor coupling efficiency. Critical parameters in PCMC design include:
Table 3: Performance of Immobilized Biocatalysts in Reductive Amination
Immobilization Strategy | Relative Activity (%) | Operational Stability (cycles) | Water Content Tolerance |
---|---|---|---|
PCMC (K2SO4) | 100% | >20 | 3-8% |
CLEA (Cross-linked enzyme aggregates) | 65% | 10 | >10% |
Resin-immobilized | 45% | 5-7 | >15% |
Continuous flow systems integrating these immobilized biocatalysts achieve space-time yields exceeding 50 g·L⁻¹·h⁻¹ with residence times under 30 minutes. The enhanced mass transfer in microreactors suppresses imine byproduct formation, increasing selectivity to >98% while accommodating substrate concentrations up to 500 mM [7].
Dynamic kinetic resolution (DKR) integrates enzymatic enantioselectivity with transition metal-catalyzed racemization to theoretically achieve 100% yield from racemic amino alcohol precursors. Ruthenium-based catalysts such as Shvo's catalyst ([(η⁵-C₄Ph₄CO)₂Ru₂(μ-H)(μ-CO)]) efficiently racemize N-protected amino alcohols at 80-100°C while immobilized lipases (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer [8].
Recent catalytic innovations address traditional DKR limitations:
Racemization mechanisms proceed through metal-mediated dehydrogenation-rehydrogenation sequences where the carbonyl intermediate becomes planar, enabling stereoinversion. Careful catalyst tuning prevents N-dealkylation or carbonyl reduction side reactions. Optimized DKR systems achieve >99% ee and 98% isolated yield within 6 hours, representing a significant improvement over classical kinetic resolution (max 50% yield) [8].
Table 4: Transition Metal Catalysts for Dynamic Kinetic Resolution
Catalyst System | Racemization Temp. | Compatible Enzyme | ee (%) | Yield (%) |
---|---|---|---|---|
Shvo's catalyst | 80°C | CalB CLEA | 99 | 95 |
Pd(0)/Al2O3 nanoparticles | 60°C | ECR Y54F mutant | 99 | 98 |
[Ir(COD)Cl]₂/BIPHEP | 70°C | Aryl reductase | 98 | 92 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7